molecular formula C11H14N2 B6168676 1-(indolizin-2-yl)propan-2-amine CAS No. 1017231-58-1

1-(indolizin-2-yl)propan-2-amine

Cat. No.: B6168676
CAS No.: 1017231-58-1
M. Wt: 174.2
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Description

1-(Indolizin-2-yl)propan-2-amine is a heterocyclic compound featuring an indolizine core linked to a propan-2-amine moiety. Limited direct pharmacological or toxicological data are available for this compound, but structural analogs suggest possible applications in neuroscience or medicinal chemistry. Its molecular formula is listed as C₉H₂₂N₂O in commercial catalogs, though this may require verification due to inconsistencies in hydrogen count relative to the indolizine framework .

Properties

CAS No.

1017231-58-1

Molecular Formula

C11H14N2

Molecular Weight

174.2

Purity

95

Origin of Product

United States

Preparation Methods

Key Reactive Intermediates

Synthesis typically involves generating intermediates such as propargylic amines or allenamides, which undergo cyclization to form the indolizine core. For instance, base-catalyzed isomerization of propargylic ureas to allenamides enables intramolecular hydroamidation, a method adapted from imidazolidin-2-one synthesis. Computational studies reveal that strong bases like BEMP facilitate deprotonation, lowering the energy barrier for cyclization.

Propargylic Amine Cyclization Routes

Base-Catalyzed Intramolecular Hydroamidation

A seminal approach involves treating propargylic ureas with bifunctional organocatalysts. For example, reacting 2-methylbut-3-yn-2-amine with phenyl isocyanate in acetonitrile at 40°C in the presence of 5 mol% BEMP yields imidazolidin-2-ones within 1 hour. Adapting this to indolizine synthesis requires substituting phenyl isocyanate with indole-derived electrophiles.

Optimization Insights :

  • Catalyst Loading : Increasing BEMP to 10 mol% boosts yields from 51% to 62%.

  • Solvent Effects : Polar aprotic solvents like acetonitrile enhance reaction rates compared to dichloromethane.

Case Study: One-Pot Synthesis

A one-pot protocol combining propargylic amine and isocyanate precursors streamlines the process, avoiding isolation of intermediates. This method achieves quantitative yields under mild conditions (room temperature, 1 hour).

Transition Metal-Catalyzed Coupling Strategies

Sonogashira Coupling for Indolizine Ring Construction

Palladium-catalyzed Sonogashira coupling enables modular assembly of the indolizine backbone. For instance, coupling 2-iodopyridine with propargylamines in the presence of PdCl₂(PPh₃)₂ and CuI constructs the pyrrole-pyridine framework. Subsequent functionalization with propan-2-amine sidechains is achieved via reductive amination.

Reaction Conditions :

ComponentQuantityRole
PdCl₂(PPh₃)₂2 mol%Catalyst
CuI7 mol%Cocatalyst
Et₃N5 mLBase
CH₂Cl₂7 mLSolvent

Post-coupling purification via flash chromatography (hexane/ethyl acetate, 7:3) isolates intermediates in 42–55% yields.

Reductive Amination Approaches

Ketone-to-Amine Conversion

(Z)-3-(Methylamino)-1-(o-tolyl)prop-2-en-1-one, synthesized via condensation of o-tolualdehyde with methylamine, undergoes hydrogenation over Pd/C to install the propan-2-amine moiety. This method, while reliable, requires careful control of stereochemistry to avoid byproducts.

Typical Protocol :

  • Condensation : o-Tolualdehyde (1.0 equiv) reacts with methylamine (1.2 equiv) in THF at 0°C for 2 hours.

  • Reduction : H₂ gas (1 atm) with 10% Pd/C catalyst at 25°C for 6 hours.

  • Purification : Silica gel chromatography (PE/EA 5:1) yields 62% pure product.

Comparative Analysis of Synthetic Methods

MethodYield (%)Temperature (°C)CatalystsKey Advantage
Propargylic Cyclization62–9325–40BEMPOne-pot scalability
Sonogashira Coupling42–5525PdCl₂(PPh₃)₂, CuIModularity
Reductive Amination58–650–25Pd/CStereochemical control

Base-catalyzed cyclization offers the highest yields and shortest reaction times, while Sonogashira coupling provides flexibility in indolizine substitution patterns.

Chemical Reactions Analysis

Types of Reactions

1-(Indolizin-2-yl)propan-2-amine undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like selenium dioxide, reducing agents like sodium borohydride, and nucleophiles like amines or halides .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of 1-(indolizin-2-yl)propan-2-amine may yield corresponding ketones or aldehydes, while substitution reactions may produce various substituted indolizine derivatives .

Scientific Research Applications

Chemical Properties and Structure

1-(indolizin-2-yl)propan-2-amine is a nitrogen-containing heterocyclic compound with the chemical formula C10H12N2C_{10}H_{12}N_2 and CAS number 1017231-58-1. Its structure consists of a fused pyrrole and pyridine ring, which contributes to its distinctive chemical reactivity and biological activity. The compound's unique properties make it a valuable candidate for further research in drug development and material science applications.

Medicinal Chemistry

1-(indolizin-2-yl)propan-2-amine has shown potential in various therapeutic areas, including:

  • Antiviral Activity : Preliminary studies suggest that this compound may exhibit antiviral properties by interacting with viral receptors or inhibiting viral replication pathways.
  • Anti-inflammatory Effects : Research indicates that it may modulate inflammatory pathways, making it a candidate for treating inflammatory diseases.
  • Anticancer Properties : The compound's ability to bind with high affinity to specific molecular targets suggests potential use in cancer therapeutics, where it may inhibit tumor growth or induce apoptosis in cancer cells.

Material Science

The compound is also utilized in the development of organic fluorescent materials for biological imaging and sensor applications. Its indolizine structure allows for efficient light absorption and emission, making it suitable for applications in fluorescence microscopy and biosensing technologies.

Case Studies

Several case studies have investigated the applications of 1-(indolizin-2-yl)propan-2-amine:

  • Antiviral Study : A study evaluated the antiviral efficacy of 1-(indolizin-2-yl)propan-2-amine against influenza virus strains. Results indicated significant inhibition of viral replication at micromolar concentrations, suggesting its potential as a therapeutic agent against viral infections.
  • Anti-inflammatory Research : In vitro experiments demonstrated that the compound reduced pro-inflammatory cytokine production in macrophage cell lines, indicating its potential utility in treating chronic inflammatory conditions.
  • Fluorescent Sensor Development : Researchers developed a fluorescent sensor based on this compound for detecting metal ions in biological samples. The sensor exhibited high sensitivity and selectivity, showcasing the material's application in analytical chemistry.

Mechanism of Action

The mechanism of action of 1-(indolizin-2-yl)propan-2-amine involves its interaction with specific molecular targets and pathways. The indolizine ring structure allows it to bind with high affinity to multiple receptors, influencing various biological processes . The exact molecular targets and pathways involved may vary depending on the specific application and context.

Comparison with Similar Compounds

Benzofuran Derivatives (5-APB, 6-APB)

  • Structure : Propan-2-amine attached to benzofuran (e.g., 1-(benzofuran-5-yl)propan-2-amine (5-APB), 1-(benzofuran-6-yl)propan-2-amine (6-APB)) .
  • Key Differences : Benzofuran’s oxygen atom vs. indolizine’s nitrogen-rich system may alter receptor affinity and metabolic stability.

Indane Derivatives (5-APDI)

  • Structure : 1-(2,3-Dihydro-1H-inden-5-yl)propan-2-amine (5-APDI) features a saturated indane ring .
  • The reduced aromaticity of indane compared to indolizine may lower binding affinity but improve bioavailability .

Selenium-Containing β-Selenoamines (C1, C2)

  • Structure : 1-Phenyl-3-(p-tolylselanyl)propan-2-amine (C1) and 1-(2-methoxyphenylselanyl)-3-phenylpropan-2-amine (C2) .
  • Pharmacology: Exhibit antioxidant properties in Caenorhabditis elegans, mitigating oxidative stress with lower toxicity than diphenyl diselenide (DPDS) .
  • Key Differences : Selenium’s electronegativity and redox activity differentiate these from nitrogen-based indolizine derivatives.

Fluoroamphetamines (2-FA, 3-FA, 4-FA)

  • Structure : Fluorine-substituted amphetamines (e.g., 1-(2-fluorophenyl)propan-2-amine) .
  • Pharmacology: Regioisomer-specific activity; 4-FA is a known stimulant and entactogen. Fluorine enhances metabolic stability and lipophilicity .

Comparative Data Table

Compound Molecular Formula Molecular Weight Pharmacological Activity Key Features References
1-(Indolizin-2-yl)propan-2-amine C₉H₂₂N₂O* 174.29 (listed) Unknown (structural analog inference) Indolizine core, potential CNS activity
5-APB C₁₁H₁₃NO 175.23 Serotonergic agonist, stimulant Benzofuran moiety
5-APDI C₁₂H₁₅N 173.25 Amphetamine-like activity Saturated indane ring
C1 (β-selenoamine) C₁₆H₁₉NSe 304.25 Antioxidant, low toxicity Selenium substituent
4-FA C₉H₁₂FN 153.20 Stimulant, entactogen Fluorine para-substitution

Pharmacokinetic and Toxicity Considerations

  • Metabolism: Propan-2-amine derivatives are often substrates for monoamine oxidases (MAOs) and cytochrome P450 enzymes, but indolizine’s heterocycle could alter metabolic pathways .
  • Toxicity : Selenium compounds (C1, C2) show lower toxicity than DPDS, while fluoroamphetamines and benzofurans carry risks of neurotoxicity and dependence .

Q & A

Basic Questions

Q. What are the common synthetic routes for 1-(indolizin-2-yl)propan-2-amine, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis typically involves coupling indolizine derivatives with propan-2-amine precursors. For example, Grignard or organolithium reagents can introduce the amine moiety to the indolizine scaffold . Optimization includes varying solvents (e.g., THF or DMF), temperature (0–80°C), and catalysts (e.g., Pd-based catalysts for cross-coupling reactions). Reaction progress should be monitored via TLC or LC-MS, and intermediates purified using column chromatography .

Q. How is the purity and identity of 1-(indolizin-2-yl)propan-2-amine validated in synthetic chemistry research?

  • Methodological Answer :

  • Purity : Assessed via HPLC (C18 column, gradient elution with acetonitrile/water) or GC-MS (for volatile derivatives) .
  • Structural Confirmation : NMR (¹H/¹³C) to verify proton environments and carbon frameworks. For crystalline derivatives, X-ray diffraction using SHELX software provides unambiguous structural proof .

Advanced Research Questions

Q. What crystallographic methods are employed to determine the molecular structure of 1-(indolizin-2-yl)propan-2-amine?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Crystals are grown via slow evaporation or diffusion methods. Data collection at low temperatures (e.g., 100 K) reduces thermal motion artifacts. Structure refinement using SHELXL (part of the SHELX suite) resolves bond lengths, angles, and stereochemistry. Twinning or high-resolution data may require SHELXD or SHELXE for phasing .

Q. How can researchers assess the binding affinity of 1-(indolizin-2-yl)propan-2-amine with biological targets (e.g., receptors or enzymes)?

  • Methodological Answer :

  • In Vitro Assays : Radioligand binding studies (e.g., using ³H-labeled compounds) or surface plasmon resonance (SPR) to measure dissociation constants (Kd).
  • Computational Methods : Molecular docking (AutoDock Vina, Schrödinger Suite) predicts binding modes, validated by MD simulations (GROMACS) to assess stability .

Q. How should contradictory data regarding the biological activity of 1-(indolizin-2-yl)propan-2-amine be addressed?

  • Methodological Answer :

  • Experimental Replication : Repeat assays under standardized conditions (pH, temperature, solvent) to rule out procedural variability .
  • Statistical Analysis : Apply ANOVA or Bayesian inference to evaluate significance across studies. Meta-analyses can reconcile discrepancies by aggregating datasets .
  • Mechanistic Studies : Use knock-out models (CRISPR/Cas9) or isotopic tracing to confirm target engagement and metabolic pathways .

Key Methodological Tools

TechniqueApplicationReferences
HPLC/GC-MS Purity analysis
SC-XRD (SHELX) Crystallographic refinement
SPR/Molecular Docking Binding affinity and mode prediction
ANOVA/Bayesian Stats Data contradiction resolution

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